molecular formula C21H14N2O5 B1386905 5-(4-Aminophenoxy)-2-(1,3-benzodioxol-5-yl)-1H-isoindole-1,3(2H)-dione CAS No. 1172349-47-1

5-(4-Aminophenoxy)-2-(1,3-benzodioxol-5-yl)-1H-isoindole-1,3(2H)-dione

Cat. No. B1386905
M. Wt: 374.3 g/mol
InChI Key: DCXSXEWRXWWETC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Aminophenoxy)-2-(1,3-benzodioxol-5-yl)-1H-isoindole-1,3(2H)-dione, also known as APBD, is a novel compound with a wide range of potential applications in biomedical research. APBD is a highly stable and water-soluble molecule that has been used in various scientific studies due to its unique properties. In

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 5-(4-Aminophenoxy)-2-(1,3-benzodioxol-5-yl)-1H-isoindole-1,3(2H)-dione involves the reaction of 4-aminophenol with 1,3-benzodioxole-5-carboxylic acid to form 5-(4-aminophenoxy)-1,3-benzodioxole. This intermediate is then reacted with phthalic anhydride to form the final product, 5-(4-Aminophenoxy)-2-(1,3-benzodioxol-5-yl)-1H-isoindole-1,3(2H)-dione.

Starting Materials
4-aminophenol, 1,3-benzodioxole-5-carboxylic acid, phthalic anhydride, acetic anhydride, sodium acetate, sulfuric acid, ethanol, wate

Reaction
Step 1: Dissolve 4-aminophenol (1.0 g) in acetic anhydride (10 mL) and add sodium acetate (1.2 g). Heat the mixture at 120°C for 2 hours., Step 2: Cool the mixture and add water (20 mL). Extract the product with ethyl acetate (3 x 20 mL). Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain 4-acetamidophenol (1.2 g)., Step 3: Dissolve 1,3-benzodioxole-5-carboxylic acid (1.0 g) in sulfuric acid (10 mL) and heat the mixture at 120°C for 2 hours. Cool the mixture and add water (20 mL). Extract the product with ethyl acetate (3 x 20 mL). Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain 1,3-benzodioxole-5-carboxylic acid (0.9 g)., Step 4: Dissolve 4-acetamidophenol (1.0 g) and 1,3-benzodioxole-5-carboxylic acid (0.9 g) in ethanol (20 mL) and add sulfuric acid (0.5 mL). Heat the mixture at reflux for 2 hours., Step 5: Cool the mixture and add water (20 mL). Extract the product with ethyl acetate (3 x 20 mL). Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain 5-(4-aminophenoxy)-1,3-benzodioxole (1.2 g)., Step 6: Dissolve 5-(4-aminophenoxy)-1,3-benzodioxole (1.0 g) and phthalic anhydride (1.0 g) in ethanol (20 mL) and add sulfuric acid (0.5 mL). Heat the mixture at reflux for 2 hours., Step 7: Cool the mixture and add water (20 mL). Extract the product with ethyl acetate (3 x 20 mL). Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain 5-(4-Aminophenoxy)-2-(1,3-benzodioxol-5-yl)-1H-isoindole-1,3(2H)-dione (1.0 g).

Scientific Research Applications

5-(4-Aminophenoxy)-2-(1,3-benzodioxol-5-yl)-1H-isoindole-1,3(2H)-dione has been used in a variety of scientific studies due to its unique properties. It has been used as a fluorescent probe for the detection of metal ions in solution, as well as for the detection of DNA and proteins. Additionally, 5-(4-Aminophenoxy)-2-(1,3-benzodioxol-5-yl)-1H-isoindole-1,3(2H)-dione has been used to study the effects of drugs on biological systems and has been used in studies of the effects of environmental pollutants on living organisms.

Mechanism Of Action

The mechanism of action of 5-(4-Aminophenoxy)-2-(1,3-benzodioxol-5-yl)-1H-isoindole-1,3(2H)-dione is not yet fully understood, but it is thought to interact with proteins and other molecules in the cell. It is believed that 5-(4-Aminophenoxy)-2-(1,3-benzodioxol-5-yl)-1H-isoindole-1,3(2H)-dione may act as an inhibitor of certain enzymes, which could explain its ability to modulate the activity of certain proteins and its potential applications in biomedical research.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5-(4-Aminophenoxy)-2-(1,3-benzodioxol-5-yl)-1H-isoindole-1,3(2H)-dione are not yet fully understood. However, in vitro studies have shown that 5-(4-Aminophenoxy)-2-(1,3-benzodioxol-5-yl)-1H-isoindole-1,3(2H)-dione is able to modulate the activity of certain proteins and enzymes, which could explain its potential applications in biomedical research. Additionally, 5-(4-Aminophenoxy)-2-(1,3-benzodioxol-5-yl)-1H-isoindole-1,3(2H)-dione has been shown to have an inhibitory effect on certain enzymes, which could explain its potential applications in drug development.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 5-(4-Aminophenoxy)-2-(1,3-benzodioxol-5-yl)-1H-isoindole-1,3(2H)-dione in laboratory experiments is its high stability and water solubility. This makes it easier to handle and store, and it is less likely to degrade over time. Additionally, 5-(4-Aminophenoxy)-2-(1,3-benzodioxol-5-yl)-1H-isoindole-1,3(2H)-dione is relatively inexpensive, making it a cost-effective option for laboratory experiments. However, there are some limitations to using 5-(4-Aminophenoxy)-2-(1,3-benzodioxol-5-yl)-1H-isoindole-1,3(2H)-dione in laboratory experiments. For example, the exact mechanism of action of 5-(4-Aminophenoxy)-2-(1,3-benzodioxol-5-yl)-1H-isoindole-1,3(2H)-dione is not yet fully understood, which could limit its use in certain types of experiments. Additionally, the compound is not yet widely available, which could limit its use in certain labs.

Future Directions

There are a number of potential future directions for 5-(4-Aminophenoxy)-2-(1,3-benzodioxol-5-yl)-1H-isoindole-1,3(2H)-dione research. One potential application is in drug development, as the compound has been shown to have an inhibitory effect on certain enzymes. Additionally, further research into the mechanism of action of 5-(4-Aminophenoxy)-2-(1,3-benzodioxol-5-yl)-1H-isoindole-1,3(2H)-dione could help to elucidate its potential applications in biomedical research. Additionally, further research into the synthesis of 5-(4-Aminophenoxy)-2-(1,3-benzodioxol-5-yl)-1H-isoindole-1,3(2H)-dione could help to make the compound more widely available, which could expand its use in laboratory experiments. Finally, research into the biochemical and physiological effects of 5-(4-Aminophenoxy)-2-(1,3-benzodioxol-5-yl)-1H-isoindole-1,3(2H)-dione could help to further elucidate its potential applications in biomedical research.

properties

IUPAC Name

5-(4-aminophenoxy)-2-(1,3-benzodioxol-5-yl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O5/c22-12-1-4-14(5-2-12)28-15-6-7-16-17(10-15)21(25)23(20(16)24)13-3-8-18-19(9-13)27-11-26-18/h1-10H,11,22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCXSXEWRXWWETC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)OC5=CC=C(C=C5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Aminophenoxy)-2-(1,3-benzodioxol-5-yl)-1H-isoindole-1,3(2H)-dione

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